The 3,4,5-Trimethoxy Pharmacophore: A Technical Analysis of Ethyl 3,4,5-trimethoxyphenylacetate
The 3,4,5-Trimethoxy Pharmacophore: A Technical Analysis of Ethyl 3,4,5-trimethoxyphenylacetate
Introduction & Structural Significance[1]
Ethyl 3,4,5-trimethoxyphenylacetate (CAS: 66162-60-5) represents a critical structural motif in medicinal chemistry, serving as a lipophilic carrier of the 3,4,5-trimethoxybenzyl group—often referred to as the "galloyl" or "trimethoxy" pharmacophore. This specific substitution pattern is a privileged structure found in numerous bioactive natural products, including Reserpine , Podophyllotoxin , Colchicine , and Mescaline .
For researchers and drug developers, this molecule is not merely an ester; it is a versatile building block. The ethyl ester functionality provides modulated lipophilicity (LogP) compared to its parent acid, enhancing membrane permeability for in vitro studies, while the active methylene group at the
Core Chemical Identity[2]
-
IUPAC Name: Ethyl 2-(3,4,5-trimethoxyphenyl)acetate
-
CAS Number: 66162-60-5[3]
-
Parent Acid: 3,4,5-Trimethoxyphenylacetic acid (CAS: 951-82-6)
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for handling and analytical characterization.
| Property | Value / Description | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 254.28 g/mol | |
| Appearance | Colorless to pale yellow oil | May crystallize upon prolonged standing at low temp. |
| Boiling Point | 314–315 °C (at 760 mmHg) | Predicted value; distillable under high vacuum (~160°C @ 0.5 mmHg). |
| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO | Insoluble in water. |
| LogP | ~1.95 | Moderate lipophilicity; favorable for BBB penetration studies. |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 5 |
Spectroscopic Signature (¹H NMR)
Solvent:
- 6.45 (s, 2H): Aromatic protons (Positions 2, 6). The symmetry of the 3,4,5-substitution renders these chemically equivalent.
-
4.15 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (
). - 3.85 (s, 6H): Methoxy protons at positions 3 and 5 (meta).
- 3.82 (s, 3H): Methoxy proton at position 4 (para).
-
3.54 (s, 2H): Benzylic methylene protons (
-carbonyl). -
1.26 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (
).
Synthetic Pathways & Process Chemistry[6]
For laboratory-scale preparation and industrial scale-up, the Fischer Esterification remains the most robust protocol due to atom economy and ease of purification. However, for catalytic efficiency, Steglich Esterification can be employed if the substrate contains acid-sensitive moieties.
Protocol A: Acid-Catalyzed Fischer Esterification (Standard)
Rationale: Sulfuric acid acts as a dehydrating agent and catalyst, driving the equilibrium toward the ester. The excess ethanol serves as both reactant and solvent.
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyphenylacetic acid (10.0 g, 44.2 mmol).
-
Solvation: Add absolute Ethanol (100 mL).
-
Catalysis: Cautiously add concentrated
(1.0 mL) dropwise. -
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Product (
) should appear; starting acid ( ) should disappear.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.
-
Neutralization: Dissolve residue in EtOAc (100 mL) and wash with saturated
(2 x 50 mL) to remove residual acid. -
Drying: Wash organic layer with brine, dry over anhydrous
, filter, and concentrate. -
Purification: If necessary, purify via vacuum distillation or flash column chromatography (
, Hexane/EtOAc gradient).
Figure 1: Workflow for the Fischer Esterification synthesis of the title compound.
Reactivity & Functionalization
The chemical utility of Ethyl 3,4,5-trimethoxyphenylacetate lies in its dual reactivity: the electrophilic ester carbonyl and the nucleophilic
Key Transformations
-
Reduction to Homoveratryl Alcohol Analog:
-
Reagent: Lithium Aluminum Hydride (
) or . -
Product: 2-(3,4,5-trimethoxyphenyl)ethanol.
-
Significance: This alcohol is a direct precursor to mescaline-type alkaloids via conversion to the bromide and subsequent amination, or via Tosylation/Azidation.
-
- -Alkylation:
-
Amidation:
-
Reagent: Primary amine (
) + Heat (or catalysis). -
Product: N-substituted 2-(3,4,5-trimethoxyphenyl)acetamide.
-
Application: Synthesis of bioactive amides for CNS targeting.
-
Figure 2: Divergent synthesis map demonstrating the versatility of the ethyl ester as a chemical intermediate.
Medicinal Chemistry Applications
The "Trimethoxy" Pharmacophore
The 3,4,5-trimethoxyphenyl ring is a validated pharmacophore that mimics the A-ring of Colchicine and Podophyllotoxin . Its primary mechanism of action typically involves interaction with the colchicine-binding site on
Tubulin Inhibition & Anticancer Agents
Researchers utilize Ethyl 3,4,5-trimethoxyphenylacetate to synthesize Combretastatin A-4 (CA-4) analogs. The ester is often converted to an aldehyde or phosphonium salt (Wittig reagent) to form the stilbene bridge found in CA-4.
-
Mechanism:[4][5][6] The trimethoxy ring wedges into the hydrophobic pocket of tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase and apoptosis in tumor cells.
Isocoumarin Synthesis (Kigelin)
The molecule serves as a precursor to Kigelin and related isocoumarins.[7][8]
-
Pathway: Formylation of the aromatic ring (Vilsmeier-Haack) followed by cyclization with the ester side chain yields the isocoumarin core. These compounds exhibit anti-inflammatory and cytotoxic properties.
Efflux Pump Inhibition
Derivatives of 3,4,5-trimethoxyphenylacetic acid have been investigated as inhibitors of P-glycoprotein (P-gp) efflux pumps. By blocking these pumps, these compounds can potentiate the activity of antibiotics (like tetracyclines) or chemotherapeutics in resistant cell lines.
References
-
PubChem. Ethyl 2-(3,4,5-trimethoxyphenyl)acetate (Compound Summary). National Library of Medicine. [Link]
-
MDPI. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones. Molecules 2024.[9] [Link]
Sources
- 1. Ethyl 3,5-dimethoxyphenylacetate | CAS 65976-77-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Buy 3,4,5-Trimethoxyphenylacetic acid | 951-82-6 [smolecule.com]
- 3. 2-(3,4,5-三甲氧基苯基)乙酸乙酯 | Ethyl 2-(3,4,5-trimethoxyphenyl)ace | 66162-60-5 - 乐研试剂 [leyan.com]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]
- 6. CN1275920C - Process for synthesizing (E)-3,4',5-trimethoxy stilbene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
